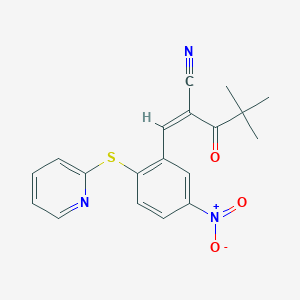![molecular formula C8H15ClN2O2 B2518854 2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide CAS No. 923225-22-3](/img/structure/B2518854.png)
2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide, also known as cloethocarb, is a chemical compound that belongs to the class of carbamate insecticides. It was first synthesized in the 1960s and has since been used in various scientific research applications.
Wirkmechanismus
The mechanism of action of 2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide involves the inhibition of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This inhibition leads to the accumulation of acetylcholine, a neurotransmitter, which results in overstimulation of the nervous system and ultimately leads to paralysis and death of the insect.
Biochemical and Physiological Effects
In addition to its insecticidal properties, this compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, as well as to have anti-inflammatory properties. However, it has also been shown to have toxic effects on non-target organisms, including humans, and can cause skin irritation and respiratory problems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide in lab experiments is its effectiveness as an insecticide. It has been shown to be highly effective in controlling the populations of various insect species, making it a useful tool for research in this area. However, its toxic effects on non-target organisms, including humans, limit its use in certain experiments and require careful handling and disposal procedures.
Zukünftige Richtungen
There are several future directions for the use of 2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide in scientific research. One area of interest is the development of more targeted and environmentally friendly insecticides that are less toxic to non-target organisms. Additionally, there is a need for further research into the effects of insecticides on non-target organisms, including bees and other pollinators, to better understand the potential risks associated with their use. Finally, there is a need for continued research into the biochemical and physiological effects of this compound, particularly its potential as an anti-inflammatory agent and its effects on bacterial and fungal growth.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research as an insecticide. Its mechanism of action involves the inhibition of acetylcholinesterase, leading to the paralysis and death of insects. While it has shown promise as an effective tool for controlling insect populations, its toxic effects on non-target organisms limit its use in certain experiments. Future research directions include the development of more targeted and environmentally friendly insecticides, as well as further investigation into its biochemical and physiological effects.
Synthesemethoden
The synthesis of 2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide involves the reaction of 2-chloroacetyl chloride with N-ethyl-N-[(ethylcarbamoyl)methyl]amine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide has been widely used in scientific research as an insecticide. It has been tested on various insect species, including mosquitoes, flies, and beetles, to study its effectiveness in controlling their populations. Additionally, it has been used in studies to investigate the effects of insecticides on non-target organisms, such as bees and other pollinators.
Eigenschaften
IUPAC Name |
2-[(2-chloroacetyl)-ethylamino]-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O2/c1-3-10-7(12)6-11(4-2)8(13)5-9/h3-6H2,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFZTBLFWRBMBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN(CC)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2518775.png)



![2-(benzyl(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2518780.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2518786.png)

![{[1,1'-Biphenyl]-4-yl}methyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2518788.png)

![(2E)-3-[4-(benzyloxy)-3,5-dibromophenyl]prop-2-enoic acid](/img/structure/B2518790.png)
![8-methoxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2518794.png)